molecular formula C11H10N4O B1487117 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol CAS No. 2097969-06-5

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B1487117
CAS No.: 2097969-06-5
M. Wt: 214.22 g/mol
InChI Key: MQVCABIBEPDTNX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopropyl group and a pyrazin-2-yl moiety attached to a pyrimidin-4-ol core

Mechanism of Action

Target of Action

The primary targets of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol are currently under investigation. The compound is a part of ongoing research and its specific targets are yet to be identified .

Mode of Action

As it is a subject of ongoing research, the specifics of how the compound interacts with its targets and the resulting changes are yet to be determined .

Biochemical Pathways

Current research is focused on understanding the compound’s interaction with various biochemical pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under study. These properties will provide insights into the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently being researched. Understanding these effects will shed light on the compound’s potential therapeutic applications .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an important aspect of the ongoing research. Factors such as temperature, pH, and presence of other compounds can significantly affect the compound’s action .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction is significant as it can influence the stability and formation of collagen, impacting tissue repair and fibrosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of prolyl-4-hydroxylase can lead to reduced collagen synthesis, affecting cell signaling pathways related to tissue repair and fibrosis . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its activity and thereby reducing collagen synthesis . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis, impacting tissue repair processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues due to excessive inhibition of collagen synthesis. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of prolyl-4-hydroxylase affects the metabolic flux of collagen synthesis, leading to reduced levels of hydroxyproline, a key metabolite in collagen formation . This interaction underscores its potential impact on metabolic processes related to tissue repair and fibrosis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that it effectively inhibits prolyl-4-hydroxylase, impacting collagen synthesis and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable pyrimidinone derivative, which undergoes cyclization with a cyclopropylamine and a pyrazine derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrimidinol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with various biological targets can lead to the discovery of novel therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may exhibit biological activity, making them candidates for drug development. Studies are ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

  • 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazin-7-yl derivatives

  • 2,6-Di(pyrazin-2-yl)pyridine derivatives

Uniqueness: 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol stands out due to its specific structural features, which confer unique chemical and biological properties

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Properties

IUPAC Name

2-cyclopropyl-4-pyrazin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-10-5-8(9-6-12-3-4-13-9)14-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCABIBEPDTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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